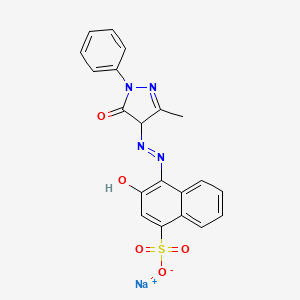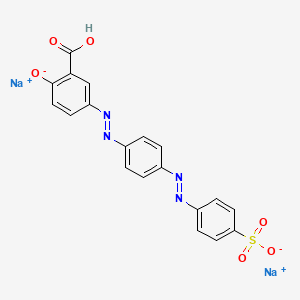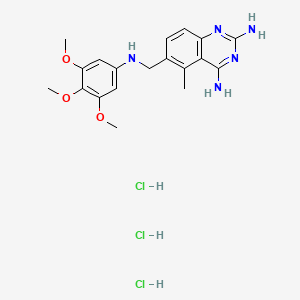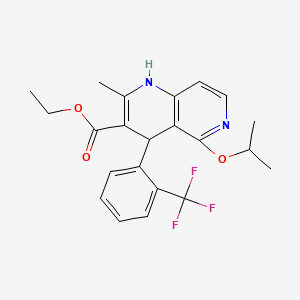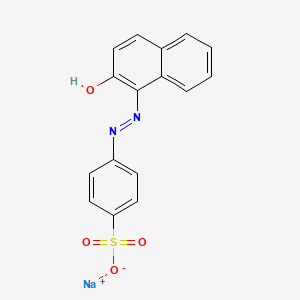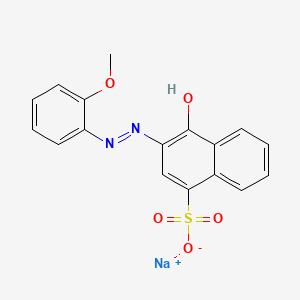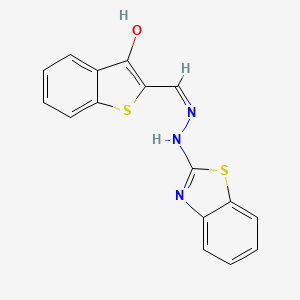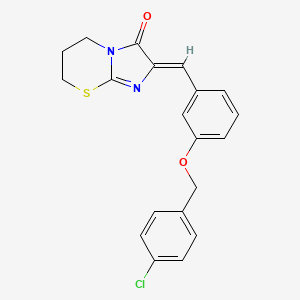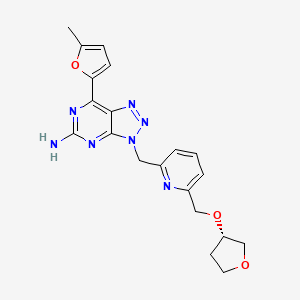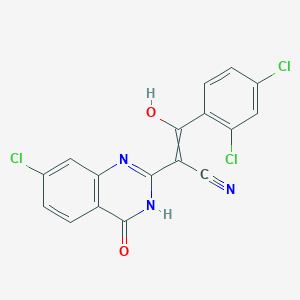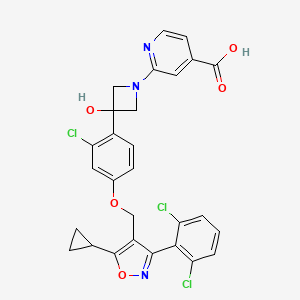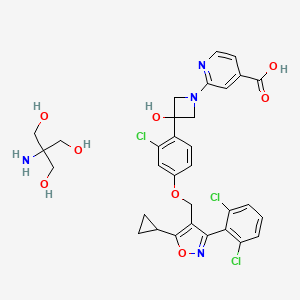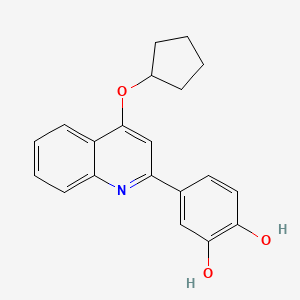
CMS-121
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives involves several methods. One method involves the Friedländer Synthesis, which uses heteroaromatic tosylates and phosphates as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method involves the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The molecular structure of “4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol” consists of a quinoline ring attached to a benzene ring via a cyclopentyl ether linkage. The benzene ring is substituted with two hydroxyl groups.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. For instance, a heterogeneous cobalt oxide can catalyze the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to the corresponding quinolines . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .Physical and Chemical Properties Analysis
“4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol” has a predicted boiling point of 511.0±50.0 °C and a predicted density of 1.297±0.06 g/cm3 . It is soluble in DMF (30 mg/ml) and DMSO (20 mg/ml), and it appears as a crystalline solid . It has a predicted pKa of 8.53±0.20 .科学的研究の応用
アルツハイマー病治療
CMS-121は、アルツハイマー病の動物モデルにおいて効果があることが示されています {svg_1}. これは、果物や野菜に含まれる化学物質であるフィセチンを合成した変異体であり、記憶力を改善し、神経変性を遅らせることが判明しています {svg_2}.
加齢に伴う肥満および代謝機能障害の軽減
This compoundを含む食事は、体重増加を40%減らし、グルコースと脂質指数を改善することを示す研究があります {svg_3}. これは、this compoundを加齢に伴う肥満および代謝機能障害の軽減に用いることができることを示唆しています {svg_4}.
肝臓炎症の軽減
This compoundでは、肝臓カスパーゼ1、カスパーゼ3、およびNOX4のレベルが低下しており、肝臓の炎症状態が低いことを示しています {svg_5}. これは、this compoundが肝臓の炎症を軽減するために使用できることを示唆しています {svg_6}.
エネルギー代謝の改善
ジェロニューロプロテクターthis compoundは、2型糖尿病のマウスモデルにおいてエネルギー代謝に正の影響を与えます {svg_7}. これは、this compoundがエネルギー代謝を改善するために使用できることを示唆しています {svg_8}.
腎臓損傷の軽減
This compoundは、腎臓損傷のマーカーを軽減することが示されています {svg_9}. NGAL、クラスターリン、およびアルブミンなどの尿中腎臓損傷マーカーは、尿中レベルの低下により改善されました {svg_10}. これは、this compoundが腎臓損傷を軽減するために使用できることを示唆しています {svg_11}.
糖尿病の緩和
This compoundは、db / dbレプチン受容体欠損マウスにおける糖尿病を軽減することが示されています {svg_12}. グルコース耐性の改善、HbA1cおよびインスリンレベルの低下も見られました {svg_13}. これは、this compoundが糖尿病の緩和に使用できることを示唆しています {svg_14}.
作用機序
Target of Action
CMS-121, also known as “BW9P9F8JEY” or “4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol”, is primarily targeted towards Acetyl-CoA Carboxylase 1 (ACC1) . ACC1 is a key enzyme that controls the rate of fatty acid synthesis .
Mode of Action
This compound interacts with its target, ACC1, by inhibiting its function . This inhibition enhances the levels of acetyl-CoA in cell culture and mice . In HT22 cells as well as primary neurons, this compound increases the phosphorylation of ACC1 at serine 79 .
Biochemical Pathways
The inhibition of ACC1 by this compound affects the lipid metabolism pathway . It decreases the levels of succinate and α-ketoglutarate, key metabolites associated with mitochondria . This compound also increases acetylation at histone H3K9 in SAMP8 mice, a site linked to memory enhancement .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. The compound has moved into a phase 1 clinical trial to evaluate its safety in humans .
Result of Action
This compound has shown to have strong neuroprotective, anti-inflammatory, antioxidative, and renoprotective activities . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 .
Action Environment
The action of this compound is influenced by the environment within the organism. For instance, it has been shown to reduce age-related cognitive dysfunction, even when administered to SAMP8 mice at a late stage of their lives . This compound also suppresses the metabolic drift in the plasma, indicating that it may prevent the aging process at the systemic level as well .
生化学分析
Biochemical Properties
CMS-121 interacts with the enzyme ACC1, acting as an inhibitor . It enhances the levels of acetyl-CoA in cell culture and mice by inhibiting ACC1 . This interaction plays a significant role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have a protective effect on HT22 cells against ischemia and oxidative damage . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 in SAMP8 mice, a site linked to memory enhancement .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ACC1 . By inhibiting ACC1, this compound increases the levels of acetyl-CoA in cells . This leads to changes in gene expression, specifically increased acetylation of histone H3K9, which is linked to memory enhancement .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain over time . This includes any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The drug has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetyl-CoA . By inhibiting ACC1, it enhances the levels of acetyl-CoA in cells . This could also include any effects on metabolic flux or metabolite levels .
特性
IUPAC Name |
4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHNVUCFPJJLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353224-53-9 |
Source


|
| Record name | CMS-121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353224539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMS-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9P9F8JEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of CMS121?
A: CMS121 appears to exert its beneficial effects by inhibiting acetyl-CoA carboxylase 1 (ACC1) [, ]. This inhibition leads to increased levels of acetyl-CoA, a crucial molecule involved in various metabolic processes, including energy production and histone acetylation.
Q2: What are the key metabolic benefits observed with CMS121 treatment in preclinical models?
A: In several mouse models, CMS121 demonstrated promising metabolic effects. It was shown to improve glucose tolerance, reduce HbA1c and insulin levels, and decrease blood and liver triglycerides and free fatty acids . These effects suggest potential benefits in addressing metabolic disorders like diabetes and obesity.
Q3: How does CMS121 impact the aging process in the brain?
A: Studies in rapidly aging SAMP8 mice revealed that CMS121 reduces cognitive decline and mitigates age-related metabolic and transcriptional changes in the brain [, ]. The compound appears to achieve this by preserving mitochondrial homeostasis, likely through its impact on acetyl-CoA metabolism.
Q4: Beyond the brain, what other organs are positively affected by CMS121 treatment?
A: Research indicates that CMS121 also offers protective benefits to other organs. In db/db mice, a model of type 2 diabetes, CMS121 reduced markers of liver inflammation and kidney damage . Furthermore, studies in SAMP8 mice showed improvements in physiological markers for both brain and kidney function, highlighting a broader anti-aging potential .
Q5: Does CMS121 show promise for treating specific diseases?
A: Preclinical research suggests potential applications for CMS121 in various diseases. Studies have shown promising results in models of Alzheimer's disease [, ], Huntington's disease , and age-related hearing impairment . Further research is needed to confirm these findings and translate them into clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)](/img/structure/B606669.png)
